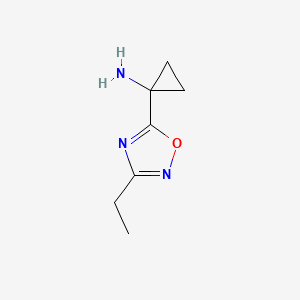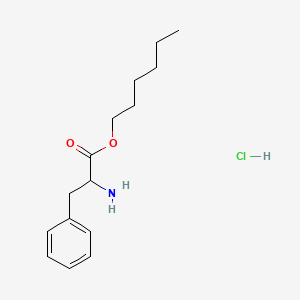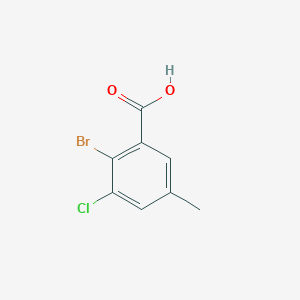
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with an aminomethyl group, a chlorine atom, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is then chlorinated at the 5-position. The next step involves the introduction of the aminomethyl group at the 4-position through a nucleophilic substitution reaction. Finally, the carboxamide group is introduced via an amide coupling reaction. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxamide group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(aminomethyl)benzonitrile hydrochloride
- 4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride
- Methyl 4-(aminomethyl)benzoate hydrochloride
Uniqueness
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene-based analogs. The chlorine atom also adds to its reactivity and potential for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C7H10Cl2N2OS |
|---|---|
Poids moléculaire |
241.14 g/mol |
Nom IUPAC |
4-(aminomethyl)-5-chloro-N-methylthiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H9ClN2OS.ClH/c1-10-7(11)5-2-4(3-9)6(8)12-5;/h2H,3,9H2,1H3,(H,10,11);1H |
Clé InChI |
UPAUFIHGOIUMMU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(S1)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)


![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)
![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
